molecular formula C34H36MgN6O6S2 B194797 Omeprazole Magnesium CAS No. 161973-10-0

Omeprazole Magnesium

Cat. No.: B194797
CAS No.: 161973-10-0
M. Wt: 713.1 g/mol
InChI Key: KWORUUGOSLYAGD-WLHYKHABSA-N
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Mechanism of Action

Target of Action

Esomeprazole magnesium, also known as this compound, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, Esomeprazole effectively suppresses the secretion of gastric acid .

Mode of Action

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding is irreversible and leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Biochemical Pathways

The primary biochemical pathway affected by Esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, Esomeprazole prevents the secretion of hydrogen ions into the stomach, which are a key component of gastric acid . This results in a decrease in gastric acidity, providing relief from conditions associated with excessive stomach acid production .

Pharmacokinetics

Esomeprazole is rapidly absorbed in the gastrointestinal tract after oral administration . The absolute bioavailability of a single 40 mg dose is 64%, and it increases to 89% with once-daily repeated dosing . It is primarily metabolized in the liver via CYP2C19 and to a lesser extent via 3A4 to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the drug is excreted in the urine, primarily as inactive metabolites .

Result of Action

The primary result of Esomeprazole’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, providing effective relief from symptoms such as heartburn, regurgitation, and stomach pain associated with conditions like gastroesophageal reflux disease (GERD), gastric ulcers, and conditions causing gastric acid hypersecretion .

Action Environment

The action of Esomeprazole can be influenced by environmental factors such as the presence of food. For instance, when Esomeprazole is administered while fed, the peak plasma concentration time is delayed, and both the maximum concentration and area under the concentration-time curve are reduced . This suggests that the absorption and thus the efficacy of Esomeprazole can be affected by the presence of food in the stomach .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of esomeprazole magnesium involves several steps:

Industrial Production Methods

In industrial settings, esthis compound trihydrate is produced by dissolving esomeprazole potassium in water, adding a benign solvent, heating the solution, and slowly adding an inorganic magnesium salt water solution for salification. The solution is then heated to grow the grain, cooled to crystallize, and filtered to obtain the large-granularity esthis compound trihydrate .

Chemical Reactions Analysis

Types of Reactions

Omeprazole Magnesium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Used in the oxidation step.

    Sodium Methoxide: Used in the salt formation step.

    Magnesium Chloride: Used in the salt exchange step.

Major Products

    Esomeprazole Sodium: Intermediate product.

    Esthis compound Trihydrate: Final product.

Properties

CAS No.

161973-10-0

Molecular Formula

C34H36MgN6O6S2

Molecular Weight

713.1 g/mol

IUPAC Name

magnesium;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m11./s1

InChI Key

KWORUUGOSLYAGD-WLHYKHABSA-N

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Appearance

Off-White to Beige Solid

melting_point

>169°C (dec.)

217087-09-7

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

solubility

Very slightly soluble in water

Synonyms

Esomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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